5-Oxopyrazolidine-3-carboxylic acid

Vue d'ensemble

Description

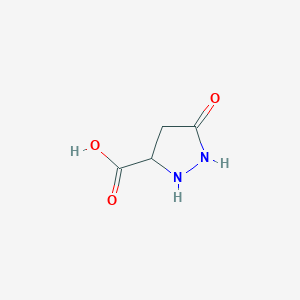

5-Oxopyrazolidine-3-carboxylic acid: is a chemical compound with the molecular formula C4H6N2O3. It is characterized by a pyrazolidine ring with a keto group at the 5-position and a carboxylic acid group at the 3-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. This reaction can be carried out by heating the reactants without a solvent or by refluxing them in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is usually isolated in good yields and can be purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Oxopyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized under strong oxidative conditions.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of catalysts or activating agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 5-hydroxypyrazolidine-3-carboxylic acid.

Substitution: Formation of esters, amides, or other substituted derivatives.

Applications De Recherche Scientifique

The applications of 5-Oxopyrazolidine-3-carboxylic acid are still largely unexplored, presenting a constant challenge to chemists' ingenuity . Research indicates its derivatives have potential antimicrobial and anticancer activities .

Antimicrobial Activity

1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown potential as novel candidates against Gram-positive pathogens and drug-resistant fungi .

- Screening Assays Libraries of multidrug-resistant bacterial and fungal pathogens were used for screening assays of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing hydrazone, azole, and azine moieties . The pathogens were selected to represent major WHO-priority bacterial and fungal pathogens harboring genetically defined antimicrobial-resistance determinants . The compounds were screened using the broth microdilution technique with Clinical Laboratory Standard Institute recommendations .

- Specific Examples

- 1a and 1b showed no antibacterial and antifungal activity (MIC > 128 µg/mL), while the transformation of compound 1b to ester 23a showed considerably decreased antibacterial activity against S. aureus TCH 1516 (MIC 128 µg/mL) .

- 5-chloro benzimidazole 23b showed higher antibacterial activity against S. aureus TCH 1516 (MIC 64 µg/mL) in comparison to the 23a analogue .

- 5-fluoro benzimidazole 24b demonstrated broad-spectrum antibacterial activity against Gram-positive S. aureus TCH 1516 and C. difficile AR-1067 (MIC 8 and 128 µg/mL, respectively), as well Gram-negative NDM-1-producing K. pneumoniae AR-0049 (MIC 128 µg/mL) and P. aeruginosa AR-0064 (MIC 64 µg/mL) . Furthermore, compound 24b showed favorable low cytotoxicity in HSAEC-1 cells, making compound 24b an attractive candidate for further hit-to-lead optimization .

Anticancer Activity

- 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives bearing hydrazone, azole, and azine moieties was determined using viability-based MTT assays . A549 cells were used as a well-described cell culture model to study non-small cell lung adenocarcinoma .

- The anticancer activity characterization demonstrated that the 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 human pulmonary cancer cell culture model .

Antioxidant Activity

5-oxopyrrolidine derivatives containing a free carboxylic moiety demonstrate the highest antioxidant effect .

- 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (6) (1.675) and its cyclic benzoxazole derivative 7 (1.573) were identified as the compounds possessing the strongest reducing properties .

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one (21) was the only compound to exhibit high antioxidant activity in both different tests with an optical density value of 1.149 in the reducing power assay .

Other potential applications

Mécanisme D'action

The mechanism of action of 5-Oxopyrazolidine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as GABA-receptor antagonists, which means they bind to GABA receptors and inhibit their activity. This can lead to various pharmacological effects, such as anxiolytic or antiepileptic activities . Additionally, the compound’s structure allows it to interact with enzymes like histamine-N-methyl transferase, potentially inhibiting their activity and affecting histamine metabolism .

Comparaison Avec Des Composés Similaires

5-Oxopyrrolidine-3-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a pyrazolidine ring.

5-Oxopyrrolidine-2-carboxylic acid: Another similar compound with a different position of the carboxylic acid group.

Uniqueness: 5-Oxopyrazolidine-3-carboxylic acid is unique due to its pyrazolidine ring, which imparts different chemical and biological properties compared to its pyrrolidine analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

5-Oxopyrazolidine-3-carboxylic acid (also referred to as 5-oxopyrrolidine-3-carboxylic acid) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazolidine ring structure, which contributes to its biological properties. The compound can be synthesized through various chemical pathways, often involving the reaction of specific precursors to yield derivatives with enhanced activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound derivatives against multidrug-resistant pathogens. For instance, a study demonstrated that certain derivatives exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of 5-Oxopyrazolidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Klebsiella pneumoniae | 16 µg/mL |

| Compound C | Acinetobacter baumannii | 32 µg/mL |

| Compound D | Pseudomonas aeruginosa | 4 µg/mL |

The structure-activity relationship (SAR) studies indicate that modifications to the substituents on the pyrazolidine ring can enhance the antimicrobial efficacy of these compounds .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Research has focused on its effects against various cancer cell lines, notably A549 human lung adenocarcinoma cells. The findings suggest that certain derivatives can significantly reduce cell viability in a dose-dependent manner .

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound E | 15 | >10 |

| Compound F | 25 | >5 |

| Compound G | 30 | >8 |

The selectivity index indicates that some derivatives are less toxic to non-cancerous cells while effectively targeting cancer cells, making them potential candidates for further development .

Case Studies and Research Findings

- Case Study on Antimicrobial Resistance : A study focused on the antimicrobial resistance patterns of Staphylococcus aureus revealed that derivatives of this compound could overcome resistance mechanisms, providing a new avenue for treatment .

- In Vitro Studies : Another research effort involved in vitro testing of various derivatives against both cancerous and non-cancerous cell lines. The results indicated a promising therapeutic window, with some compounds showing significant anticancer activity with minimal cytotoxicity towards normal cells .

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- Optimization of Derivatives : Continued synthesis and testing of new derivatives to enhance both antimicrobial and anticancer activities.

- Mechanistic Studies : Investigating the underlying mechanisms by which these compounds exert their effects on microbial and cancer cells.

- Clinical Trials : Initiating preclinical and clinical trials to evaluate the safety and efficacy of promising candidates in vivo.

Propriétés

IUPAC Name |

5-oxopyrazolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3-1-2(4(8)9)5-6-3/h2,5H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNZAGCCZRYCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64154-84-3 | |

| Record name | 5-oxopyrazolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.